5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a 1,3-diazinane (pyrimidine) core substituted with two methyl groups at the N1 and N3 positions and a 2,4-dimethoxybenzylidene moiety at the C5 position. This compound belongs to the class of arylidene barbiturates, which are synthesized via Knoevenagel condensation reactions between barbituric acid derivatives and aromatic aldehydes . Its molecular formula is C₁₆H₁₆N₂O₅, with a molar mass of 316.31 g/mol.
Properties
Molecular Formula |
C15H16N2O5 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
5-[(2,4-dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H16N2O5/c1-16-13(18)11(14(19)17(2)15(16)20)7-9-5-6-10(21-3)8-12(9)22-4/h5-8H,1-4H3 |
InChI Key |
GZGFCZFGQSZBIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 2,4-dimethoxybenzaldehyde with 1,3-dimethylbarbituric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the substituents on the arylidene group or the N-alkyl groups. Key examples include:
Key Trends in Physicochemical Properties
- Lipophilicity : Bromine (e.g., 4-bromophenyl derivative ) and larger aryl groups (e.g., indol-3-yl ) increase logP values, enhancing membrane permeability but reducing aqueous solubility.
- Planarity : The 2,4,5-trimethoxyphenyl derivative exhibits near-coplanar geometry (dihedral angle <2°), favoring solid-state π-π interactions, whereas bulkier N-substituents (e.g., bis(3-methylphenyl) ) disrupt crystallinity.
- Biological Activity: Electron-rich substituents (e.g., furan-2-yl , methoxy groups ) correlate with antimicrobial and anti-biofilm activity. The furan derivative (BAF,3b) inhibits P. aeruginosa swarming motility at sub-MIC concentrations .
Stability and Reactivity
- Synthetic Yield: The parent compound and its analogues are synthesized in high yields (70–96%) via Rh(III)-catalyzed annulations or Knoevenagel condensations .
Biological Activity
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₆N₂O₄
- Molecular Weight : 276.245 g/mol
- Boiling Point : 242.4ºC at 760 mmHg
- LogP : 1.1108 (indicating moderate lipophilicity)
Synthesis
The synthesis of 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the condensation of appropriate aryl aldehydes with barbituric acid derivatives. This reaction can be catalyzed by various acids to enhance yield and selectivity.
Anticancer Properties
Recent studies have indicated that compounds similar to 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. Inhibition of COX-2 can lead to reduced tumor growth and metastasis.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| MCF-7 | 15.3 | Inhibition of cell proliferation | |
| A549 | 12.7 | Induction of apoptosis |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. Antioxidants play a crucial role in protecting cells from oxidative stress:
- Assay Method : DPPH radical scavenging assay was used to assess antioxidant activity.
| Compound | DPPH Scavenging Activity (%) at 100 µM |
|---|---|
| Test Compound | 78% |
| Ascorbic Acid | 92% |
Case Study 1: In Vitro Evaluation of Anticancer Effects
A recent study evaluated the in vitro effects of the compound on various cancer cell lines. The results demonstrated:
- Cell Viability : Significant reduction in viability across multiple cancer types.
Case Study 2: In Vivo Studies
In vivo studies using murine models showed promising results:
- Tumor Growth Inhibition : Mice treated with the compound exhibited a reduction in tumor size compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
